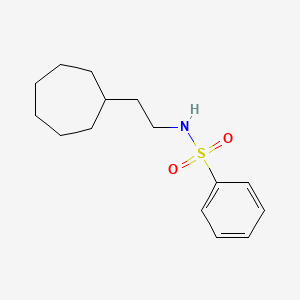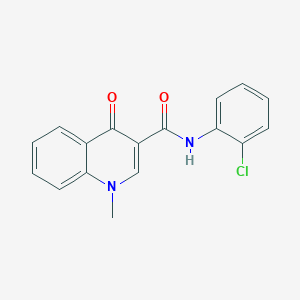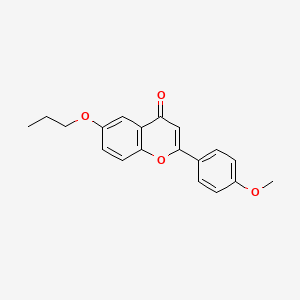![molecular formula C24H19NO4 B4771241 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4771241.png)
4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. It may also inhibit the proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one can induce DNA damage and oxidative stress in cancer cells. Additionally, it has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. These effects may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.
Future Directions
There are several future directions for the research of 4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to explore its antibacterial and antifungal properties for the development of new antimicrobial agents. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Scientific Research Applications
4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess antibacterial and antifungal properties.
properties
IUPAC Name |
(4E)-2-(3-methoxyphenyl)-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-27-20-12-7-11-19(14-20)23-25-21(24(26)29-23)15-18-10-5-6-13-22(18)28-16-17-8-3-2-4-9-17/h2-15H,16H2,1H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFIAPGQHJWVGG-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=CC=C4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=N/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771164.png)

![N-isopropyl-1'-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4771170.png)
![N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4771176.png)
![2-({4-methyl-5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4771198.png)

![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4771207.png)
![N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4771214.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4771234.png)

![4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4771260.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4771273.png)